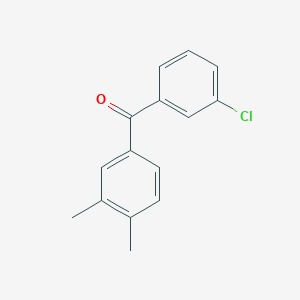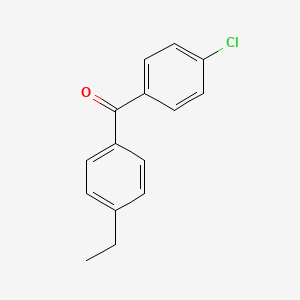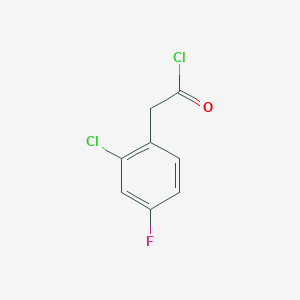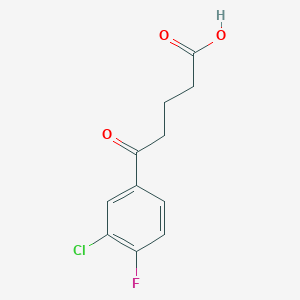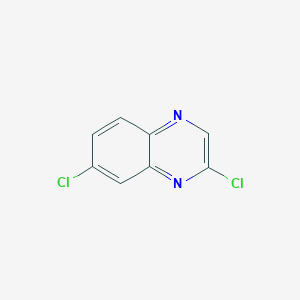
2,7-ジクロロキノキサリン
概要
説明
“2,7-Dichloroquinoxaline” is a chemical compound with the molecular formula C8H4Cl2N2 . It is a derivative of quinoxaline, a class of N-heterocyclic compounds that are important biological agents . Quinoxalines have demonstrated a wide range of physicochemical and biological activities .
Synthesis Analysis
Quinoxalines have been the subject of extensive research due to their emergence as an important chemical moiety . Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods . For instance, new symmetrically and asymmetrically 2,3-disubstituted quinoxalines were synthesized through functionalization of 2,3-dichloroquinoxaline (2,3-DCQ) with a variety of sulfur and/or nitrogen nucleophiles .
Molecular Structure Analysis
The molecular structure of “2,7-Dichloroquinoxaline” consists of a fused benzene and pyrazine ring, with chlorine atoms at the 2nd and 7th positions . The average mass of the molecule is 199.037 Da .
科学的研究の応用
生物剤
キノキサリンは、2,7-ジクロロキノキサリンを含む、重要な生物剤です . キノキサリンは、抗真菌剤、抗菌剤、抗ウイルス剤、抗微生物剤など、いくつかの顕著な薬理効果を持っています .
治療用途
キノキサリン誘導体は、多様な治療用途を持ち、癌細胞、エイズ、植物ウイルス、統合失調症の治療に用いられる薬物の重要な成分となっています . これは、キノキサリンが医薬品化学において大きな将来性を持つことを証明しています .
感染症の治療
SARS-COVID 19による現在のパンデミック状況により、現在および近い将来に致死的な病原体(細菌、真菌、ウイルス)と闘うための薬物を合成することが不可欠となっています . キノキサリンは感染症の治療に不可欠な部分であるため、研究者によって多くの合成経路が開発されてきました .
物理化学的活性
キノキサリンは、重要な化学部分として台頭し、幅広い物理化学的活性を示すため、広範囲にわたる研究の対象となっています .
生物活性分子の設計と開発
過去数十年で、キノキサリン骨格を利用した、数多くの生物活性分子の設計と開発に関する出版物が数多く見られます .
染料、蛍光材料、およびエレクトロルミネッセンス材料
キノキサリン骨格は、染料、蛍光材料、およびエレクトロルミネッセンス材料の設計と開発に使用されてきました .
太陽電池用途の有機増感剤
キノキサリンは、太陽電池用途の有機増感剤の開発に使用されてきました .
高分子光電子材料
作用機序
Target of Action
2,7-Dichloroquinoxaline is a derivative of quinoxaline, a class of nitrogen-based heterocyclic compounds . Quinoxaline derivatives have been found to have several prominent pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial properties . .
Mode of Action
Quinoxaline derivatives, in general, have been found to interact with various targets, receptors, or microorganisms
Biochemical Pathways
Quinoxaline derivatives have been found to have a wide range of physicochemical and biological activities , suggesting that they may affect multiple biochemical pathways
Result of Action
Quinoxaline derivatives have been found to have a wide range of biological properties , suggesting that they may have various molecular and cellular effects.
Safety and Hazards
将来の方向性
Quinoxalines have diverse therapeutic uses and have become the crucial component in drugs used to treat various diseases . Due to the current pandemic situation, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Therefore, quinoxalines, being an essential moiety to treat infectious diseases, will continue to be a significant area of research in the future .
生化学分析
Biochemical Properties
2,7-Dichloroquinoxaline plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as tyrosine kinases and phosphatases, which are crucial in cell signaling pathways. The compound binds to the active sites of these enzymes, inhibiting their activity and thereby affecting downstream signaling processes. Additionally, 2,7-Dichloroquinoxaline has been shown to interact with proteins involved in DNA repair mechanisms, further highlighting its importance in cellular biochemistry .
Cellular Effects
The effects of 2,7-Dichloroquinoxaline on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, 2,7-Dichloroquinoxaline can induce apoptosis by increasing reactive oxygen species (ROS) levels and inhibiting hypoxia-inducible factor-1 alpha (HIF-1α) pathways . This leads to reduced cell proliferation and metastasis. Moreover, the compound affects gene expression by downregulating genes involved in cell survival and upregulating those associated with cell death .
Molecular Mechanism
At the molecular level, 2,7-Dichloroquinoxaline exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can lead to the accumulation of substrates and the depletion of products, thereby disrupting normal cellular functions. Additionally, 2,7-Dichloroquinoxaline can induce conformational changes in proteins, affecting their stability and function. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,7-Dichloroquinoxaline can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. In in vitro studies, the effects of 2,7-Dichloroquinoxaline on cellular function can be observed within hours of treatment, with significant changes in cell viability and gene expression occurring within 24 to 48 hours. Long-term studies have shown that prolonged exposure to 2,7-Dichloroquinoxaline can lead to sustained inhibition of enzyme activity and persistent changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of 2,7-Dichloroquinoxaline vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, 2,7-Dichloroquinoxaline can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic effects, but exceeding this threshold can lead to adverse outcomes. These findings highlight the importance of dosage optimization in the therapeutic application of 2,7-Dichloroquinoxaline .
Metabolic Pathways
2,7-Dichloroquinoxaline is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into more water-soluble metabolites for excretion. This metabolic process can affect the compound’s bioavailability and efficacy. Additionally, 2,7-Dichloroquinoxaline can influence metabolic flux by altering the levels of key metabolites and intermediates in various biochemical pathways .
Transport and Distribution
Within cells and tissues, 2,7-Dichloroquinoxaline is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. This distribution pattern can affect the compound’s localization and its overall biological activity .
Subcellular Localization
The subcellular localization of 2,7-Dichloroquinoxaline is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. It can also be found in the nucleus, where it affects gene expression and DNA repair processes. The localization of 2,7-Dichloroquinoxaline is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments .
特性
IUPAC Name |
2,7-dichloroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-5-1-2-6-7(3-5)12-8(10)4-11-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNASAKVGUCRNEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2C=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374226 | |
| Record name | 2,7-Dichloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59489-31-5 | |
| Record name | 2,7-Dichloroquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59489-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Dichloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 59489-31-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,7-Dichloroquinoxaline in antitumor research?
A: 2,7-Dichloroquinoxaline serves as a crucial building block in synthesizing quinoxaline derivatives with potential antitumor activity [, ]. Its structure allows for the introduction of various substituents, facilitating the exploration of structure-activity relationships and the development of more potent and selective antitumor agents.
Q2: Can you elaborate on the synthesis of quinoxaline derivatives using 2,7-Dichloroquinoxaline, as highlighted in the research papers?
A: Both studies utilize 2,7-Dichloroquinoxaline as a key intermediate. In one study [], it's reacted with 2,4-pyridinediol to introduce a pyridine ring into the quinoxaline structure. The other study [] explores a broader approach, reacting 2,7-Dichloroquinoxaline with various phenolic compounds to generate a series of diverse quinoxaline derivatives. This strategy allows for the systematic evaluation of how different substituents affect the antitumor activity of the resulting compounds.
Q3: What analytical techniques were employed to characterize the synthesized quinoxaline derivatives?
A: Both research papers employed a combination of analytical techniques to confirm the structures of the synthesized compounds. These techniques included elemental analysis, ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy [, ]. These methods provide complementary information about the elemental composition, proton environment, molecular weight, and functional groups present in the synthesized molecules, respectively.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



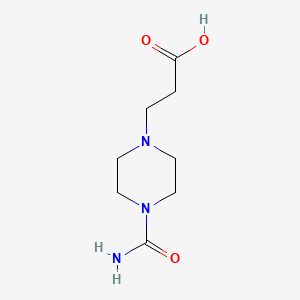
![3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B1302631.png)



